N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine
Overview
Description
N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine is a useful research compound. Its molecular formula is C8H13NO4 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence in Aquatic Environments
β-N-methylamino-L-alanine (BMAA) is a neurotoxin produced by aquatic cyanobacteria and micro-algae. It's suggested to contribute to neurodegenerative diseases like Amyotrophic Lateral Sclerosis-Parkinsonism-Dementia complex (ALS-PDC). The presence of BMAA and its isomers in aquatic environments and food sources is a potential public health concern. Analytical challenges persist in accurately detecting and quantifying BMAA and its isomers (DAB, BAMA, AEG), making human health risk assessment difficult (Lance et al., 2018).
Analytical Methods for Detection
The proliferation of methods for analyzing BMAA has led to diverse opinions about the superiority of certain methods. A comparison of these methods shows that while a single method has been approved by the AOAC, several others provide comparable quantification concentrations of BMAA in similar tissues. This highlights the need for a consensus on analytical methods for accurate detection and quantification of BMAA (Banack & Murch, 2017).
Bioactivity and Ecological Significance
The neurotoxin BMAA has drawn research interest due to its connection with neurodegenerative diseases. Studies have explored the molecular mechanisms of BMAA's biological activity and its intricate relationships with its producers in natural ecosystems. These studies reveal BMAA's significant regulatory effects on the basic metabolism and cell development of cyanobacteria, especially under nitrogen-limited conditions. This suggests BMAA might serve as an allelopathic tool for phytoplankton to control cyanobacterial populations during intense resource competition (Koksharova & Safronova, 2022).
Applications in Plant Research
β-Alanine, closely related to BMAA, plays multiple roles in plant biology. It's involved in synthesizing compounds for plant defense, response to stresses, and as precursors for plant hormones. In particular, β-alanine is known for its role in pantothenate (vitamin B5) synthesis, which is crucial for the carbon shuttling compounds Coenzyme A and acyl carrier protein in all organisms, including plants. The diversity of β-alanine's functions in plants makes it a significant subject of research in plant sciences (Parthasarathy, Savka, & Hudson, 2019).
Biochemical Applications
Alanine dehydrogenase (AlaDH) is a key enzyme in microbial metabolism, catalyzing the reversible conversion of L-alanine to pyruvate. Its role is crucial in various biological processes, including energy generation, redox balancing, and amino acid synthesis in microorganisms. AlaDH's versatility and importance in metabolic pathways underline its significant applications across pharmaceutical, environmental, and food industries (Dave & Kadeppagari, 2019).
Mechanism of Action
Target of Action
Similar compounds such as n-acetylalanine have been found to target enzymes like aldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and has been implicated in complications of diabetes .
Mode of Action
It’s known that carbonyl compounds can undergo reduction to form alcohols . This process involves a specific biochemical interaction where the carbonyl group of the compound is converted, usually to an alcohol .
Biochemical Pathways
Carbonyl compounds are known to play a role in various metabolic pathways . For instance, they can participate in nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .
Pharmacokinetics
Similar compounds such as n-acetylalanine have been studied for their pharmacokinetic properties .
Result of Action
For instance, a study showed that the alloc groups of bis-N,N′-allyloxy-carbonyl rhodamine 110 are efficiently cleaved by Pd0-microspheres, releasing free rhodamine 110 within the cytoplasm .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
(2S)-2-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-5-13-8(12)9(3)6(2)7(10)11/h4,6H,1,5H2,2-3H3,(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJNYNLODGSQBD-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70579955 | |
Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918531-01-8 | |
Record name | N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-L-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918531-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-{[(prop-2-en-1-yl)oxy]carbonyl}-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70579955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.